

A Comparative Analysis of GR 100679 and Saredutant for Preclinical Research

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Compound of Interest

Compound Name: GR 100679

Cat. No.: B10773819

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This guide presents a comparative analysis of **GR 100679** and saredutant, two distinct receptor antagonists, designed for researchers, scientists, and professionals in drug development. The document focuses on their pharmacological profiles, mechanisms of action, and the experimental protocols used for their characterization, supported by available data.

Overview of the Compounds

GR 100679 is a synthetic peptide-like compound recognized as a potent and selective antagonist of the 5-HT_{1D} serotonin receptor. Its utility is primarily in experimental settings to investigate the physiological and pathological roles of this receptor subtype.

Saredutant (also known as SR 48968) is a non-peptide small molecule that acts as a highly selective antagonist of the Tachykinin NK₂ receptor.^{[1][2][3]} It was investigated for its potential therapeutic effects in treating anxiety and depression, reaching Phase III clinical trials before development was discontinued.^{[3][4]}

Chemical and Pharmacological Properties

The following table summarizes the key properties of **GR 100679** and saredutant.

Property	GR 100679	Saredutant
Chemical Structure	N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide[5]	
Molecular Formula	C ₃₄ H ₄₄ N ₆ O ₅ [6]	C ₃₁ H ₃₅ Cl ₂ N ₃ O ₂ [5]
Primary Target	5-HT _{1D} Receptor	Tachykinin NK ₂ Receptor[1][3]
Compound Class	Peptide[7]	Non-peptide Small Molecule
Mechanism of Action	Competitive Antagonist	Competitive Antagonist

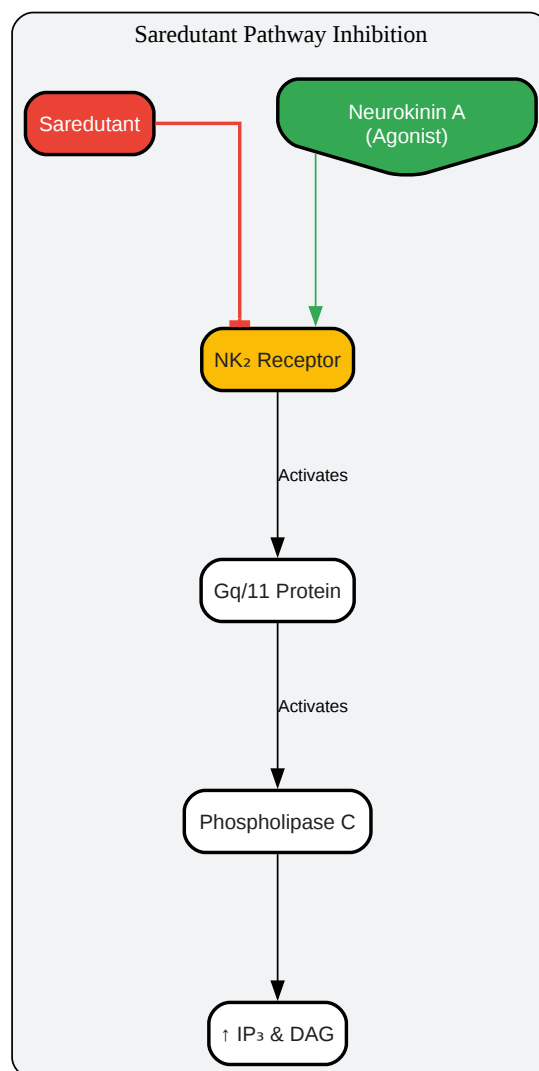
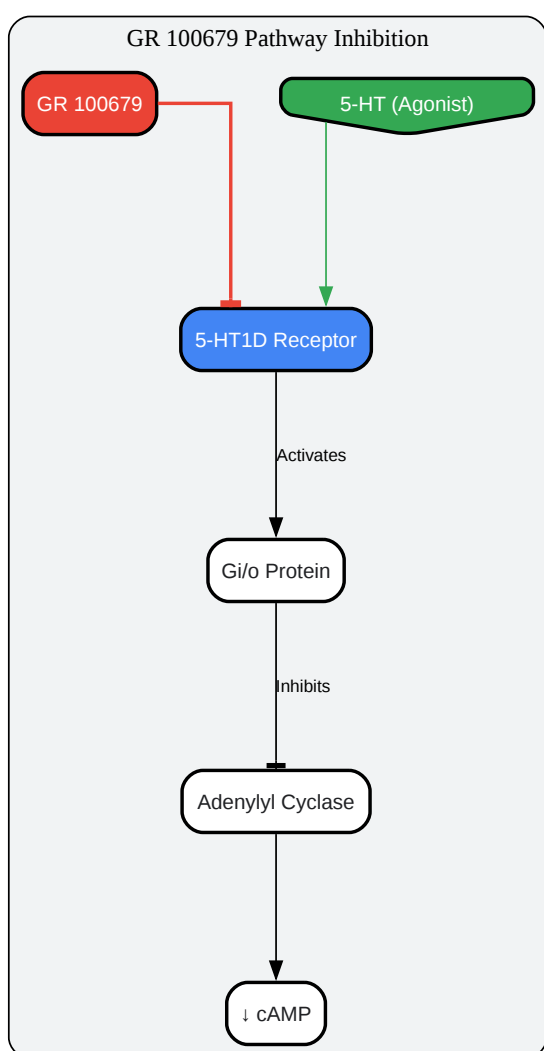
Quantitative Pharmacological Data

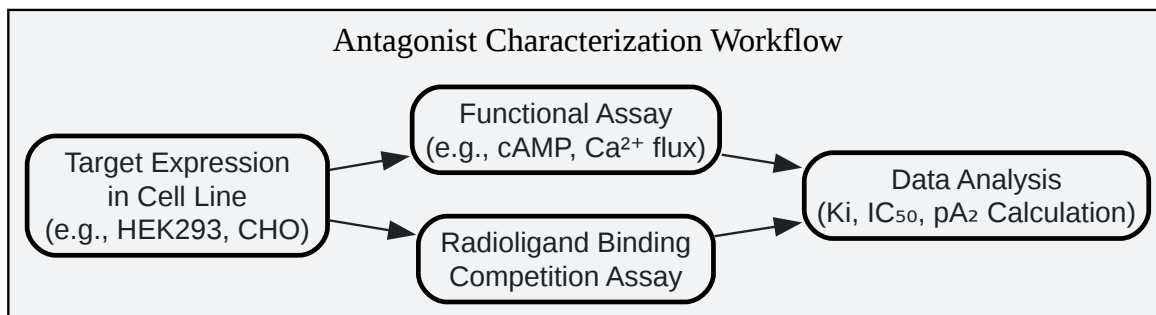
This table presents a summary of the binding affinities and functional potencies for each compound against their respective primary targets. Note: Direct comparative studies are limited; data is aggregated from individual compound characterizations.

Parameter	GR 100679 (Target: 5-HT _{1D})	Saredutant (Target: NK ₂)
Binding Affinity (pKi)	~8.9	~9.5
Functional Potency (pA ₂)	~8.6	~9.4
Selectivity Profile	High selectivity over 5-HT _{1A} , 5-HT _{1B} , 5-HT _{2A} , and other monoamine receptors.	High selectivity over NK ₁ and NK ₃ tachykinin receptor subtypes.

Signaling Pathways and Mechanism of Antagonism

GR 100679 and saredutant inhibit distinct intracellular signaling cascades by blocking their respective G protein-coupled receptors (GPCRs).





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